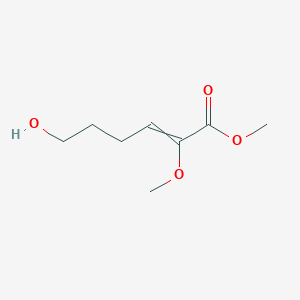
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2,2-dibromo-1,1-difluoroethane under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a suitable base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or disulfide forms.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine: is similar to other halogenated cysteine derivatives, such as S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine and S-(2,2-Dibromo-1,1-dichloroethyl)-L-cysteine.
Uniqueness
- The unique combination of bromine and fluorine atoms in this compound imparts distinct reactivity and stability compared to other halogenated cysteine derivatives. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
126637-65-8 |
|---|---|
Formule moléculaire |
C5H7Br2F2NO2S |
Poids moléculaire |
342.99 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2,2-dibromo-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Br2F2NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |
Clé InChI |
XWMHGYJFIBTLLW-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)SC(C(Br)Br)(F)F |
SMILES canonique |
C(C(C(=O)O)N)SC(C(Br)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


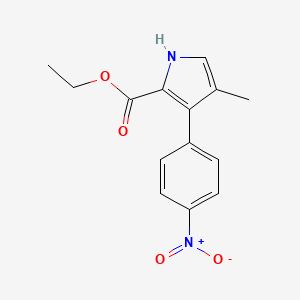
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
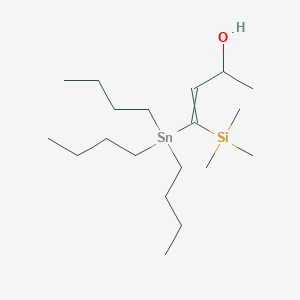

![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
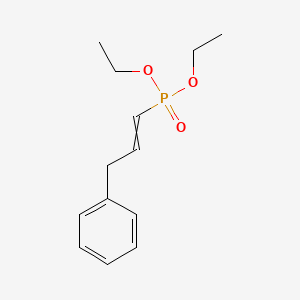
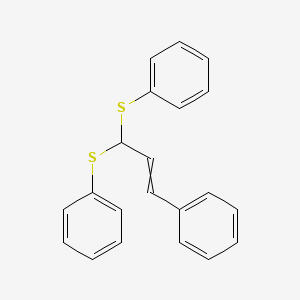
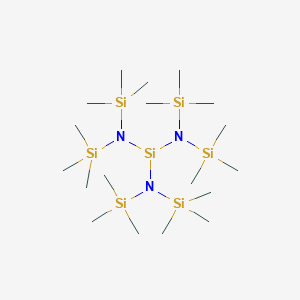
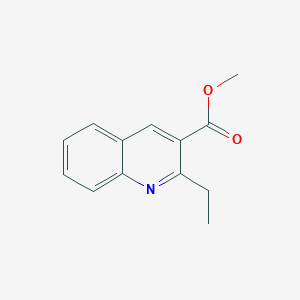
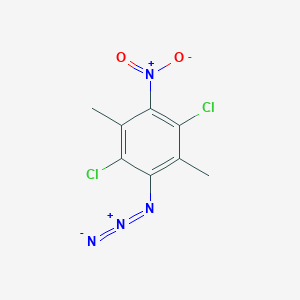
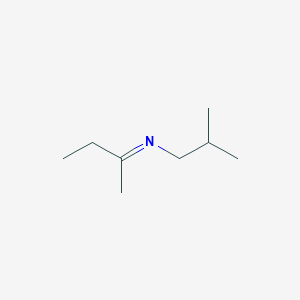
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
